Cas no 1197863-21-0 (2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide)

2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide
- F5835-0187
- AKOS025069232
- N-(4-(1H-pyrazol-3-yl)phenyl)-2-bromo-5-methoxybenzamide
- Z372119770
- 2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
- 2-bromo-5-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
- 1197863-21-0
-
- インチ: 1S/C17H14BrN3O2/c1-23-13-6-7-15(18)14(10-13)17(22)20-12-4-2-11(3-5-12)16-8-9-19-21-16/h2-10H,1H3,(H,19,21)(H,20,22)
- InChIKey: AGMFZRXBDZFSSM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C(NC1C=CC(=CC=1)C1=CC=NN1)=O)OC
計算された属性
- せいみつぶんしりょう: 371.02694g/mol
- どういたいしつりょう: 371.02694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5835-0187-3mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5835-0187-15mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5835-0187-40mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5835-0187-20μmol |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5835-0187-10μmol |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5835-0187-100mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5835-0187-20mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5835-0187-2mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5835-0187-5mg |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5835-0187-2μmol |
2-bromo-5-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
1197863-21-0 | 2μmol |
$57.0 | 2023-09-09 |
2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide 関連文献
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamideに関する追加情報
Introduction to 2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide (CAS No. 1197863-21-0)
2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1197863-21-0, represents a promising scaffold for the development of novel therapeutic agents. Its molecular structure, characterized by a benzamide core functionalized with bromo, methoxy, and pyrazole substituents, positions it as a candidate for further exploration in drug discovery programs targeting various biological pathways.
The benzamide moiety is a well-documented pharmacophore in medicinal chemistry, often associated with analgesic, anti-inflammatory, and neuroprotective properties. The presence of a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring introduces additional layers of chemical diversity, which can influence both the solubility and binding affinity of the compound. Furthermore, the integration of a 1H-pyrazol-3-yl group at the 4-position of the phenyl ring adds another dimension to its pharmacological potential, as pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer effects.
In recent years, there has been an increasing interest in developing small-molecule inhibitors that modulate protein-protein interactions (PPIs), which are often implicated in various diseases. The unique structural features of 2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide make it an attractive candidate for designing PPI modulators. Specifically, the pyrazole ring can serve as a key interaction point with target proteins, while the benzamide moiety can engage in hydrogen bonding or hydrophobic interactions. This dual interaction profile suggests that the compound may have high selectivity and efficacy in inhibiting specific PPIs.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes and affinities of small molecules with high accuracy. By leveraging these tools, scientists have been able to identify novel compounds like 2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide as potential leads for further optimization. For instance, molecular docking studies have shown that this compound can bind effectively to several protein targets, including kinases and transcription factors, which are critical regulators of cellular processes.
The synthesis of 2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the bromo and methoxy groups typically involves halogenation and methylation reactions, respectively. The coupling of the pyrazole ring to the phenyl ring is another key step that requires careful optimization to ensure high yield and purity. Given its complex structure, this compound presents both challenges and opportunities for synthetic chemists seeking to develop efficient synthetic routes.
The pharmacological evaluation of 2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide has been conducted in several preclinical studies. These studies have revealed promising activity against various disease models, including cancer and inflammation-related disorders. For example, preliminary data suggest that this compound can inhibit the proliferation of certain cancer cell lines by modulating key signaling pathways involved in cell growth and survival. Additionally, its anti-inflammatory properties have been observed in animal models, indicating potential therapeutic benefits in conditions such as arthritis.
The development of novel drug candidates often involves iterative processes of optimization to improve potency, selectivity, and pharmacokinetic profiles. In the case of 2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide, researchers are exploring strategies to enhance its bioavailability and reduce potential side effects. This may involve modifications to its molecular structure or formulation approaches designed to improve solubility and stability. Such efforts are crucial for translating preclinical findings into clinical applications where safety and efficacy are paramount.
The growing body of evidence supporting the therapeutic potential of 2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yllphenylbenzamide has attracted interest from both academic researchers and pharmaceutical companies. Collaborative efforts between these stakeholders are essential for advancing this compound through clinical trials and bringing it closer to market approval. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing targeted therapies that address unmet medical needs.
In conclusion,2-bromo--5--methoxy--N--4--(lH--pyrazol--3--yI)--phenylbenzamide (CAS No. 1197863--21--0) is a structurally complex yet promising candidate for drug discovery programs targeting various diseases. Its unique combination of functional groups positions it as a versatile scaffold for further exploration in medicinal chemistry. With ongoing research efforts aimed at optimizing its pharmacological properties,this compound holds significant potential for improving human health outcomes.
1197863-21-0 (2-bromo-5-methoxy-N-4-(1H-pyrazol-3-yl)phenylbenzamide) 関連製品
- 64156-70-3(n-Butyl-4,4,4-d3 Alcohol)
- 1806056-94-9(3-Bromo-2-cyano-6-(difluoromethyl)pyridine-4-carbonyl chloride)
- 2228216-75-7(tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate)
- 55302-96-0(5-((2-Hydroxyethyl)amino)-2-methylphenol)
- 17282-04-1(2-chloro-3-fluoro-pyridine)
- 1490379-78-6(1-Amino-3-(quinolin-4-yl)propan-2-ol)
- 189640-61-7(2-Benzyl-1,2,4-oxadiazolidine-3,5-dione)
- 2877710-59-1(N-({4-fluoro-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)acetamide)
- 1499143-73-5(4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide)
- 2172275-61-3(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}-1,3-thiazole-4-carboxylic acid)




